molecular formula C16H11ClFN3O3S2 B12217017 N-(5-((2-chlorobenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)-4-fluorobenzamide

N-(5-((2-chlorobenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)-4-fluorobenzamide

Cat. No.: B12217017
M. Wt: 411.9 g/mol
InChI Key: AJVWNTXIGVYTMN-UHFFFAOYSA-N
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Description

N-(5-((2-chlorobenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)-4-fluorobenzamide is a complex organic compound that belongs to the class of sulfonyl thiadiazole derivatives This compound is characterized by the presence of a thiadiazole ring, a sulfonyl group, and a fluorobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-((2-chlorobenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)-4-fluorobenzamide typically involves multiple steps, starting with the preparation of the thiadiazole ring One common method involves the reaction of 2-chlorobenzyl chloride with thiourea to form the intermediate 2-chlorobenzylthiourea This intermediate is then cyclized with sulfur and an oxidizing agent to form the 1,3,4-thiadiazole ring

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to enhance yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-((2-chlorobenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)-4-fluorobenzamide undergoes various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: The sulfonyl group can be reduced to a sulfide under reducing conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzyl position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides.

Scientific Research Applications

N-(5-((2-chlorobenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)-4-fluorobenzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-((2-chlorobenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)-4-fluorobenzamide involves its interaction with specific molecular targets. The sulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. The thiadiazole ring can also interact with biological molecules, affecting various cellular pathways. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-((2-bromobenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)-4-fluorobenzamide
  • N-(5-((2-methylbenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)-4-fluorobenzamide

Uniqueness

N-(5-((2-chlorobenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)-4-fluorobenzamide is unique due to the presence of the 2-chlorobenzyl group, which imparts distinct chemical and biological properties. This compound’s specific combination of functional groups makes it a valuable candidate for various applications in research and industry.

Properties

Molecular Formula

C16H11ClFN3O3S2

Molecular Weight

411.9 g/mol

IUPAC Name

N-[5-[(2-chlorophenyl)methylsulfonyl]-1,3,4-thiadiazol-2-yl]-4-fluorobenzamide

InChI

InChI=1S/C16H11ClFN3O3S2/c17-13-4-2-1-3-11(13)9-26(23,24)16-21-20-15(25-16)19-14(22)10-5-7-12(18)8-6-10/h1-8H,9H2,(H,19,20,22)

InChI Key

AJVWNTXIGVYTMN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CS(=O)(=O)C2=NN=C(S2)NC(=O)C3=CC=C(C=C3)F)Cl

Origin of Product

United States

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